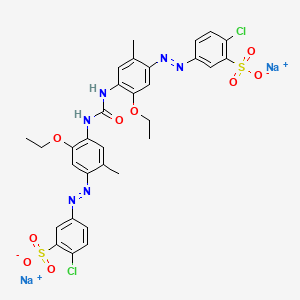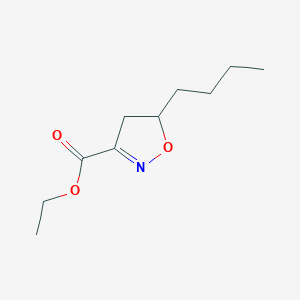
2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with propargyl bromide to form an intermediate, which then undergoes cyclization with formamide to yield the desired triazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives with additional functional groups.
Reduction: Reduced triazole derivatives with hydrogenated groups.
Substitution: Substituted triazole derivatives with new functional groups replacing the prop-2-yn-1-yl group.
科学的研究の応用
5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole ring, which is known to interact with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs for various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with molecular targets, often through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile moiety in biological systems. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole compound without the phenyl and prop-2-yn-1-yl groups.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the prop-2-yn-1-yl group.
2-Phenyl-1,2,4-triazole-3(2H)-thione: Another related compound with a thione group.
Uniqueness
5-Phenyl-2-(prop-2-yn-1-yl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both the phenyl and prop-2-yn-1-yl groups, which confer specific chemical properties and reactivity. These groups can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
64892-25-7 |
|---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC名 |
5-phenyl-2-prop-2-ynyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H9N3O/c1-2-8-14-11(15)12-10(13-14)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,13,15) |
InChIキー |
CTIHYAAWMYEOAG-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C(=O)NC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)










![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
